An In-depth Technical Guide to 5-Bromo-2,4-dimethyl-1,3-thiazole: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Bromo-2,4-dimethyl-1,3-thiazole: Synthesis, Properties, and Applications in Drug Discovery
CAS Number: 28599-52-2
Introduction
5-Bromo-2,4-dimethyl-1,3-thiazole is a key heterocyclic building block in the field of medicinal chemistry and drug discovery.[1] Its unique structural arrangement, featuring a thiazole core with bromine and two methyl groups, offers a versatile platform for the synthesis of complex molecules with diverse biological activities.[1] The thiazole ring itself is a privileged scaffold, present in numerous FDA-approved drugs, and is known to interact with various biological targets.[2] The bromine atom at the 5-position serves as a crucial handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the exploration of vast chemical space. This guide provides a comprehensive overview of the synthesis, properties, and key applications of 5-Bromo-2,4-dimethyl-1,3-thiazole for researchers, scientists, and professionals in drug development.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety information is paramount for the effective and safe handling of 5-Bromo-2,4-dimethyl-1,3-thiazole.
| Property | Value | Reference |
| CAS Number | 28599-52-2 | [3] |
| Molecular Formula | C₅H₆BrNS | [4] |
| Molecular Weight | 192.08 g/mol | |
| Appearance | Solid or liquid, pale yellow to light brown | [1] |
| Boiling Point | 188-190 °C (at 745 Torr) | ChemicalBook |
| Storage | Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C. | Sigma-Aldrich |
| Purity | Typically ≥95% | Sigma-Aldrich |
| InChI Key | BSFCVAYFJQLZEU-UHFFFAOYSA-N | [4] |
Safety Information:
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
-
Precautionary Statements: P261, P264, P270, P301+P312, P305+P351+P338, P501
-
Pictograms: GHS07 (Exclamation mark)
Synthesis and Mechanistic Insights
The synthesis of 5-Bromo-2,4-dimethyl-1,3-thiazole can be efficiently achieved through a two-step process involving the Hantzsch thiazole synthesis followed by regioselective bromination.
Step 1: Hantzsch Thiazole Synthesis of 2,4-Dimethylthiazole
The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring.[5][6] In this reaction, an α-haloketone reacts with a thioamide to yield a thiazole.[6] For the synthesis of 2,4-dimethylthiazole, chloroacetone serves as the α-haloketone and thioacetamide is the thioamide.[7]
Plausible Mechanism for Hantzsch Thiazole Synthesis:
Caption: General workflow for the synthesis of 5-Bromo-2,4-dimethyl-1,3-thiazole.
Key Applications in Drug Discovery
The bromine atom on the 5-Bromo-2,4-dimethyl-1,3-thiazole scaffold is a versatile functional group that allows for a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures. [8]
Building Block for Kinase Inhibitors
Thiazole derivatives are prominent structural motifs in a multitude of kinase inhibitors. [9][10][11][12]Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. [9][10][11][12]The thiazole core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. The C5 position, functionalized with bromine, allows for the introduction of various substituents that can extend into other pockets of the kinase active site, thereby modulating potency and selectivity. [13]
Conceptual Drug Discovery Workflow:
Caption: Conceptual workflow for utilizing 5-Bromo-2,4-dimethyl-1,3-thiazole in a kinase inhibitor discovery program.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for key cross-coupling reactions utilizing 5-Bromo-2,4-dimethyl-1,3-thiazole. These protocols are adapted from established procedures for similar bromo-heterocyclic compounds and serve as a robust starting point for optimization. [14][15]
Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. [14] Materials:
-
5-Bromo-2,4-dimethyl-1,3-thiazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar and condenser, add 5-Bromo-2,4-dimethyl-1,3-thiazole, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
The Buchwald-Hartwig amination is a cornerstone reaction for the formation of carbon-nitrogen bonds. [8][15] Materials:
-
5-Bromo-2,4-dimethyl-1,3-thiazole (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.4 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried reaction tube, combine 5-Bromo-2,4-dimethyl-1,3-thiazole, the palladium precatalyst, the ligand, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous and degassed solvent and the amine via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Conclusion
5-Bromo-2,4-dimethyl-1,3-thiazole is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its straightforward synthesis and the reactivity of the bromine atom at the 5-position make it an attractive starting material for the generation of diverse chemical libraries. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the development of novel therapeutics.
References
-
MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
Organic Syntheses. 2,4-Dimethylthiazole. [Link]
-
ResearchGate. Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. [Link]
-
ResearchGate. Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. [Link]
-
ResearchGate. (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b] [5][6][15]thiadiazole with substituted anilines at conventional heating in Schlenk tube. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]
-
ACS Publications. Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. [Link]
-
PubChem. 5-bromo-2,4-dimethyl-1,3-thiazole. [Link]
-
NIH. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
-
RSC Publishing. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
-
MDPI. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
-
NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. [Link]
-
MDPI. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis(t[5][15][16]hiadiazole) and Its SNAr and Cross-Coupling Reactions. [Link]
-
ResearchGate. Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. [Link]
-
PubMed Central. Benzo[1,2-d:4,5-d′]bis(t[5][15][16]hiadiazole) and Its Bromo Derivatives. [Link]
Sources
- 1. CAS 28599-52-2: 5-bromo-2,4-dimethyl-1,3-thiazole [cymitquimica.com]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - 5-bromo-2,4-dimethyl-1,3-thiazole (C5H6BrNS) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 6. synarchive.com [synarchive.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
